TUPS

概要

準備方法

合成経路と反応条件

TUPSの合成は、通常、1,3,4-チアゾール誘導体と4-(トリフルオロメチル)フェニルイソシアネートの反応を伴います。この反応は通常、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で、不活性雰囲気下で行われ、水分や酸素が反応を妨げるのを防ぎます。反応条件には、通常、中程度の温度(約25〜50°C)と、トリエチルアミンなどの塩基の使用が含まれ、ウレア結合の形成を促進します。

工業的生産方法

工業規模では、this compoundの生産には、品質と収率を安定させるために連続フロー反応器が使用される場合があります。自動化システムを使用することにより、反応条件を正確に制御でき、不純物のリスクを最小限に抑えることができます。また、溶媒回収およびリサイクルシステムも採用されており、廃棄物を削減し、生産プロセスの持続可能性を向上させています。

化学反応の分析

反応の種類

TUPSは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: this compoundは、使用する酸化剤と条件に応じて、スルホキシドまたはスルホンを生成するために酸化することができます。

還元: この化合物は、チオールまたはアミンを生成するために還元することができます。

置換: this compoundは、特にチアゾール環で、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が通常使用されます。

置換: アミンまたはチオールなどの求核剤は、塩基性条件下で、置換反応を促進するために使用できます。

主な製品

酸化: スルホキシドとスルホン。

還元: チオールとアミン。

置換: さまざまな置換チアゾール誘導体。

科学研究での応用

This compoundは、科学研究において幅広い用途を持っています。

化学: 有機合成、特にウレア誘導体の形成における試薬として使用されます。

生物学: 酵素阻害、特にエポキシドヒドロラーゼとシトクロムP450酵素を含む研究で使用されます。

医学: 酵素阻害特性により、心臓血管疾患における潜在的な治療効果について調査されています。

産業: 新しい医薬品や農薬の開発に利用されています。

科学的研究の応用

Introduction to TUPS

Target-Unrelated Peptides are sequences that do not bind to the intended target during biopanning processes. Their identification and characterization are crucial for improving the specificity and efficacy of therapeutic agents. The development of tools such as SAROTUP has facilitated the identification of these peptides, allowing researchers to filter out undesired sequences effectively.

Applications in Drug Development

This compound play a vital role in drug discovery and development. They are used to:

- Identify False Positives : In phage display techniques, this compound can be mistaken for true binding peptides. Tools like SAROTUP help researchers identify and exclude these false positives from their datasets, ensuring higher accuracy in drug candidate selection .

- Enhance Drug Efficacy : By understanding the interactions between this compound and biological targets, researchers can design more effective drugs that minimize off-target effects. For instance, computational methods have been employed to analyze this compound interactions, leading to improved drug design strategies .

Case Study: SAROTUP Implementation

A study utilized SAROTUP to analyze phage display libraries, identifying 74 selection-related this compound and 781 propagation-related this compound. This comprehensive database allows researchers to refine their selection processes significantly .

Diagnostic Applications

This compound are also instrumental in developing diagnostic tools:

- Biomarker Discovery : this compound can serve as potential biomarkers for various diseases. Their unique properties make them suitable candidates for developing novel diagnostic assays .

- Vaccine Development : The identification of specific this compound can aid in designing vaccines that elicit robust immune responses without cross-reactivity with non-target proteins .

Case Study: Cancer Diagnostics

Recent advancements have demonstrated that nanoparticles encapsulated with specific peptides can distinguish between cancerous and non-cancerous cells with high sensitivity and specificity. This approach leverages the unique binding properties of this compound to improve diagnostic accuracy .

Biotechnological Innovations

In biotechnology, this compound contribute to:

- Synthetic Biology : They are utilized in designing synthetic pathways for producing bioactive compounds, enhancing the yield and efficiency of bioprocesses.

- Agricultural Applications : Research indicates that certain this compound can influence plant growth and development, making them valuable for developing agrochemicals aimed at improving crop resilience .

Case Study: Agrochemical Development

A study identified a chemical compound that stimulates plant thermomorphogenesis by interfering with specific enzymatic activities. This compound's mechanism could be further explored using insights gained from studying this compound interactions with plant growth regulators .

Data Tables

The following tables summarize key findings related to this compound applications:

作用機序

TUPSは、主にエポキシドヒドロラーゼとシトクロムP450酵素の阻害によって効果を発揮します。これらの酵素の活性部位に結合することにより、this compoundはさまざまな基質の代謝を阻止し、生理学的反応の変化をもたらします。この阻害は、炎症、酸化ストレス、脂質代謝に関与する経路に影響を与える可能性があり、this compoundはこれらのプロセスを研究する上で貴重なツールとなっています。

類似化合物との比較

類似化合物

1,3,4-チアゾール誘導体: これらの化合物はチアゾール環構造を共有し、同様の生物活性を示します。

トリフルオロメチルフェニルウレア: この官能基を持つ化合物は、酵素阻害特性も示します。

TUPSの独自性

This compoundは、エポキシドヒドロラーゼとシトクロムP450酵素の両方を二重に阻害する特性を持つため、他の類似化合物では一般的に見られない特性です。この二重活性により、心臓血管疾患や代謝性疾患に焦点を当てた研究において特に貴重なツールとなっています。

生物活性

-

Introduction

TUPS (1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)-urea) is a selective inhibitor of soluble epoxide hydrolase (sEH) and has garnered attention for its potential therapeutic applications in cardiovascular diseases and other conditions linked to arachidonic acid metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and relevant case studies. -

Mechanism of Action

This compound primarily functions by inhibiting sEH, an enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By blocking this conversion, this compound enhances the availability of EETs, which are known to have vasodilatory and anti-inflammatory effects. This inhibition has significant implications for cardiac health, particularly in conditions such as hypertrophy. -

Research Findings

A study conducted on male Sprague-Dawley rats demonstrated that this compound administration significantly mitigated isoprenaline-induced cardiac hypertrophy. The treatment resulted in decreased expression of hypertrophic markers such as ANP, BNP, and EPHX2, indicating a protective effect against cardiac remodeling . Table 1: Effects of this compound on Cardiac MarkersMarker Control (Isoprenaline) Isoprenaline + this compound ANP Increased Decreased BNP Increased Decreased EPHX2 Increased Decreased -

Case Studies

Several case studies have illustrated the efficacy of this compound in various experimental models:- Cardiac Hypertrophy Model : In a controlled study, rats treated with this compound showed significant reductions in cardiac mass and improved left ventricular function compared to controls receiving only isoprenaline .

- Cell Culture Studies : In vitro experiments using H9c2 cardiomyoblasts revealed that this compound treatment reduced cell death and apoptosis markers induced by isoprenaline. The protective role of this compound was attributed to its ability to maintain EET levels and modulate related signaling pathways .

-

Biological Activity Summary

The biological activity of this compound can be summarized as follows:- Inhibition of sEH : Leads to increased levels of EETs.

- Cardioprotection : Reduces hypertrophic responses in cardiac tissues.

- Anti-inflammatory Effects : Modulates inflammatory pathways through altered lipid mediator profiles.

-

The compound this compound demonstrates significant biological activity through its role as a soluble epoxide hydrolase inhibitor. Its ability to enhance EET levels provides promising avenues for therapeutic interventions in cardiovascular diseases characterized by hypertrophy and inflammation. Further research is warranted to explore its full potential and clinical applications. - References

特性

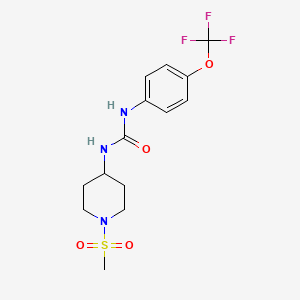

分子式 |

C14H18F3N3O4S |

|---|---|

分子量 |

381.37 g/mol |

IUPAC名 |

1-(1-methylsulfonylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |

InChI |

InChI=1S/C14H18F3N3O4S/c1-25(22,23)20-8-6-11(7-9-20)19-13(21)18-10-2-4-12(5-3-10)24-14(15,16)17/h2-5,11H,6-9H2,1H3,(H2,18,19,21) |

InChIキー |

YORLNOBDSZJFQQ-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

正規SMILES |

CS(=O)(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TUPS |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。